In Silico hDHODH Binding Affinity: 7-Cl-8-Me vs. Des-Methyl Analog
In a 3D-QSAR and docking study on 2-aryl-4-quinolinecarboxylic acids targeting human DHODH, the presence of a chlorine atom at the 7-position and a methyl group at the 8-position was found to enhance the predicted binding free energy (ΔG_bind) compared to the des-methyl or des-chloro analogs. The model, built on a training set of 45 quinoline derivatives, indicates that the 7-Cl substituent participates in favorable van der Waals interactions with a hydrophobic cleft, while the 8-Me group stabilizes the bioactive conformation [1].
| Evidence Dimension | Predicted Binding Free Energy (ΔG_bind) to hDHODH |
|---|---|
| Target Compound Data | Predicted ΔG_bind: -10.8 kcal/mol (from 3D-QSAR model) |
| Comparator Or Baseline | 2-(2,4-Dichlorophenyl)-8-methylquinoline-4-carboxylic acid (des-7-Cl analog): predicted ΔG_bind = -10.1 kcal/mol |
| Quantified Difference | ΔΔG_bind = -0.7 kcal/mol (improvement) |
| Conditions | QSAR model based on 2-aryl-4-quinolinecarboxylic acid DHODH inhibitors (Madak et al. 2018); Pharmacophore modeling and docking into DHODH X-ray structure (PDB 6CJF). |
Why This Matters
This computal prediction, derived from a validated 3D-QSAR model, provides a rational, structure-based argument for prioritizing the 7-chloro-8-methyl substituted compound for DHODH-related research, as it may offer superior target engagement over its des-chloro analog.
- [1] Shahbazi, S., et al. Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. Phys. Chem. Res. 2023, 11, 869-890. View Source
